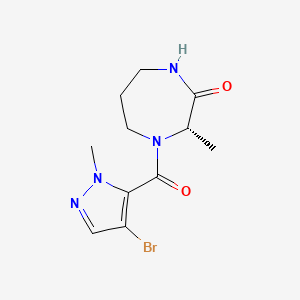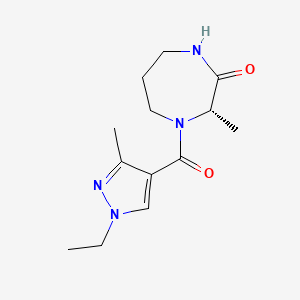
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as Ro 15-4513, is a compound that belongs to the class of benzodiazepine receptor antagonists. It was first synthesized in the 1980s by Hoffmann-La Roche, a Swiss multinational pharmaceutical company, as a potential treatment for anxiety and insomnia. However, its development as a drug was discontinued due to its limited efficacy and undesirable side effects. Despite this, Ro 15-4513 has been widely used as a research tool to investigate the function of the benzodiazepine receptor and its role in various physiological and pathological processes.
作用机制
The benzodiazepine receptor is a GABA-A receptor subtype that is widely distributed in the brain and mediates the effects of endogenous and exogenous benzodiazepines. The receptor is a heteropentamer composed of different subunits, each of which has distinct pharmacological properties. The binding of benzodiazepines to the receptor enhances the affinity of GABA for the receptor and increases the frequency of chloride channel opening, leading to membrane hyperpolarization and neuronal inhibition. (3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 acts as a competitive antagonist of the benzodiazepine receptor by binding to the same site as benzodiazepines, but without activating the receptor.
Biochemical and Physiological Effects:
This compound 15-4513 has been shown to have a wide range of biochemical and physiological effects, depending on the experimental conditions and the target tissues. In general, this compound 15-4513 has been found to block the effects of benzodiazepines on GABA-A receptor function, leading to decreased membrane hyperpolarization and neuronal inhibition. This property has been exploited to investigate the role of benzodiazepine receptor function in various processes, such as anxiety, memory, sleep, and addiction.
实验室实验的优点和局限性
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 has several advantages as a research tool, including its high affinity and selectivity for the benzodiazepine receptor, its ability to act as a competitive antagonist of the receptor, and its well-established synthesis and characterization. However, this compound 15-4513 also has several limitations, including its limited solubility in aqueous solutions, its potential toxicity and side effects, and its lack of efficacy as a therapeutic agent.
未来方向
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 has been a useful research tool for over three decades, but its potential applications and limitations are still being explored. Some of the future directions for this compound 15-4513 research include:
1. Investigating the role of benzodiazepine receptor function in the pathophysiology of various neurological and psychiatric disorders, such as anxiety, depression, epilepsy, and schizophrenia.
2. Developing new benzodiazepine receptor antagonists with improved efficacy and selectivity for specific receptor subtypes.
3. Exploring the potential therapeutic applications of benzodiazepine receptor antagonists in the treatment of addiction, withdrawal, and overdose.
4. Investigating the molecular mechanisms of benzodiazepine receptor function and its interactions with other neurotransmitter systems.
5. Developing new methods for the synthesis and characterization of this compound 15-4513 and other benzodiazepine receptor antagonists.
In conclusion, this compound 15-4513 is a benzodiazepine receptor antagonist that has been widely used as a research tool to investigate the function of the benzodiazepine receptor and its role in various physiological and pathological processes. Despite its limited efficacy and undesirable side effects as a therapeutic agent, this compound 15-4513 has provided valuable insights into the mechanisms of benzodiazepine receptor function and its interactions with other neurotransmitter systems. Future research on this compound 15-4513 and other benzodiazepine receptor antagonists will likely lead to new discoveries and therapeutic applications in the field of neuroscience.
合成方法
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 can be synthesized through a multistep process starting from 3-methyl-4-nitropyridine, which is converted to the corresponding acid chloride by reaction with thionyl chloride. The acid chloride is then reacted with 5-methoxy-3-pyridylmagnesium bromide to yield the corresponding ketone, which is subsequently reduced with sodium borohydride to give the intermediate alcohol. The alcohol is then treated with phosgene and triethylamine to form the corresponding carbamate, which is finally cyclized with potassium tert-butoxide to yield this compound 15-4513.
科学研究应用
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one 15-4513 has been extensively used as a research tool to investigate the function of the benzodiazepine receptor and its role in various physiological and pathological processes. It has been shown to selectively bind to the benzodiazepine receptor with high affinity and to act as a competitive antagonist of the receptor. This property has been exploited to study the effects of benzodiazepine receptor antagonism on various processes, such as anxiety, memory, sleep, and addiction.
属性
IUPAC Name |
(3S)-4-(5-methoxy-4-methylpyridine-3-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-9-11(7-15-8-12(9)20-3)14(19)17-6-4-5-16-13(18)10(17)2/h7-8,10H,4-6H2,1-3H3,(H,16,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIZPLELHINRKON-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1C(=O)C2=CN=CC(=C2C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCCCN1C(=O)C2=CN=CC(=C2C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-3-methyl-4-[1-(3,3,3-trifluoropropyl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352375.png)
![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)
![(3S)-3-methyl-4-[4-methyl-2-(2-methylpropyl)-1,3-oxazole-5-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352389.png)
![(3S)-4-[3-(difluoromethyl)-1-methylthieno[2,3-c]pyrazole-5-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352404.png)

![(3S)-3-methyl-4-[5-(morpholin-4-ylmethyl)pyridine-2-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352409.png)
![(3S)-4-[2-(4-chloropyrazol-1-yl)acetyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352416.png)
![(3S)-3-methyl-4-[2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352422.png)
![(3S)-4-[5-chloro-6-(dimethylamino)pyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352428.png)

![(3S)-4-[5-(2-methoxyphenyl)thiophene-2-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352449.png)

![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)butanoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352485.png)
![1-[(3aR,7aS)-2-oxo-3,4,5,6,7,7a-hexahydro-1H-indol-3a-yl]-3-(1-ethylpiperidin-4-yl)urea](/img/structure/B7352487.png)